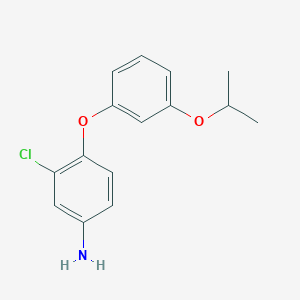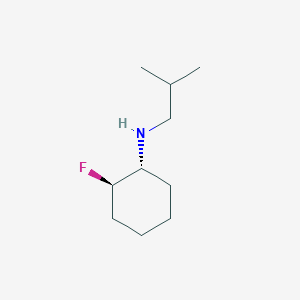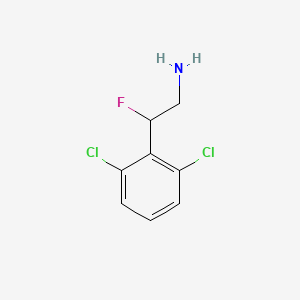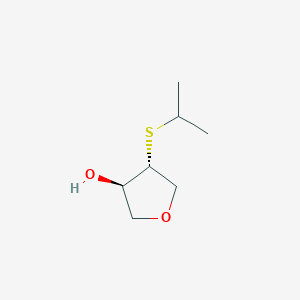
1-(Propane-2-sulfonyl)pyrrolidin-3-one
説明
1-(Propane-2-sulfonyl)pyrrolidin-3-one , also known as prolinol sulfone , is a nitrogen-containing heterocyclic compound. Its chemical structure features a pyrrolidine ring with a sulfonyl group attached to the 2-position and a propyl group at the 1-position. This compound has attracted interest due to its potential biological activities and synthetic versatility .
Synthesis Analysis
The synthesis of prolinol sulfone can be achieved through various routes. One common approach involves cyclization of an appropriate precursor, such as a β-ketoester or a β-ketosulfone, followed by functionalization of the resulting pyrrolidine ring. Researchers have explored both ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of prolinol sulfone is C₆H₁₁NO₃S , and its systematic name is 1-(propan-2-yl)pyrrolidin-3-one . The pyrrolidine ring contributes to its three-dimensional (3D) shape, which affects its biological interactions. Stereogenic carbons within the ring lead to different stereoisomers, influencing binding modes to enantioselective proteins .
Chemical Reactions Analysis
Prolinol sulfone can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity arises from the presence of the sulfonyl group and the pyrrolidine ring. Researchers have explored its use as a building block for the synthesis of diverse compounds .
科学的研究の応用
Regiocontrolled Synthesis of Polysubstituted Pyrroles
This study demonstrated the utility of 1-sulfonyl-1,2,3-triazoles, derived from terminal alkynes and sulfonyl azides, in synthesizing polysubstituted pyrroles. Nickel(0) catalysis facilitated the reaction with allenes, producing isopyrroles, which were further transformed into a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).
Catalytic Oxidative Desulfurization
A novel Polyoxometalate (POM)-based ionic liquid, incorporating a pyrrolidinium cation, demonstrated unprecedented activity and selectivity in the oxidative desulfurization of diesel. This process achieved near-complete removal of dibenzothiophene under mild conditions, marking a significant advancement in fuel purification technologies (Hao, Sun, Su, Hao, Liao, Deng, Ren, Zhang, & Lü, 2019).
Antimicrobial Evaluation of N-pyridinium Derivatives
The synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were reported. These compounds, derived from 1,3-propane and/or 1,4-butane sultone, exhibited moderate to high activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This study highlights the potential of sulfonate derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Water-Dispersed Polypyrrole Nanoparticles
Research into the chemical oxidative polymerization of pyrrole in the presence of poly(2-hydroxy-3-(methacryloyloxy) propane-1-sulfonate) (PHMPS) yielded water-dispersed polypyrrole nanoparticles. These nanoparticles, doped with PHMPS, exhibited high electrical conductivity and stability, suggesting their potential in electronic and sensor applications (Yang & Liu, 2010).
Lithium Ion Battery Safety Improvement
1,3-Propane sultone (PS) was studied as an additive for graphite electrodes in lithium batteries, showing significant suppression of solvent decomposition and enhancement of electrochemical performance. This work underlines the importance of additives in improving the safety and efficiency of lithium-ion batteries (Park, Nakamura, Lee, & Yoshio, 2009).
特性
IUPAC Name |
1-propan-2-ylsulfonylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-6(2)12(10,11)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELIGDHDCMMSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)


![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)
![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)

![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1531537.png)
